3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a triazolopyridine moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Triazolopyridine Moiety: This step involves the formation of the triazolopyridine ring system, which can be achieved through cyclization reactions of pyridine derivatives with triazole precursors.
Coupling Reactions: The final step involves coupling the benzothiophene core with the triazolopyridine moiety using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridine moiety, potentially reducing the triazole ring to a dihydrotriazole.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro substituent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral or antimicrobial agent.
Biological Studies: It can be used to study the interactions of triazolopyridine derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyridine Sulfonamides: Potential antimalarial agents.
Uniqueness
3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core and a triazolopyridine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H13ClN4OS |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN4OS/c18-15-11-5-1-2-6-12(11)24-16(15)17(23)19-9-8-14-21-20-13-7-3-4-10-22(13)14/h1-7,10H,8-9H2,(H,19,23) |
InChI Key |
UZKVTEGRRFMGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCC3=NN=C4N3C=CC=C4)Cl |
Origin of Product |
United States |
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